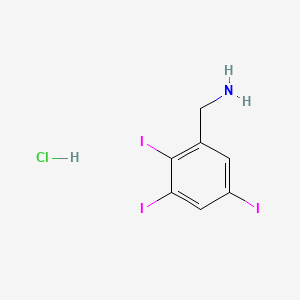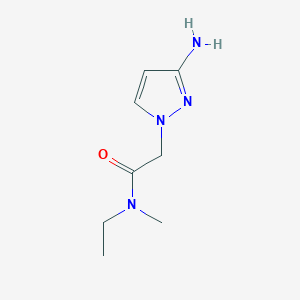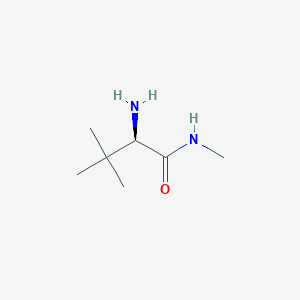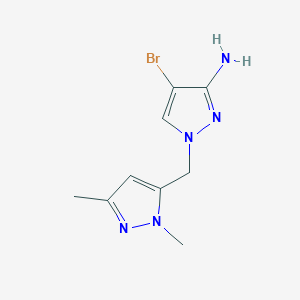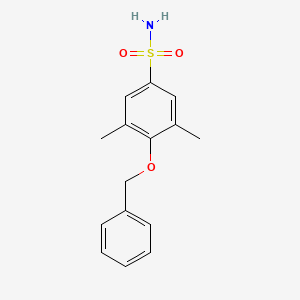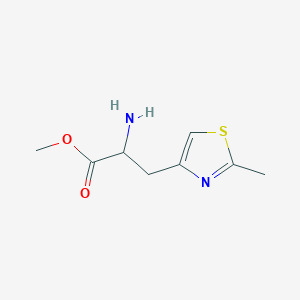
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate is a compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate typically involves the reaction of 2-methylthiazole with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
類似化合物との比較
Similar Compounds
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate: A closely related compound with similar structural features.
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Another thiazole derivative with comparable properties.
Uniqueness
Methyl 2-amino-3-(2-methylthiazol-4-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position of the thiazole ring can enhance its stability and modify its interaction with biological targets .
特性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
methyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-5-10-6(4-13-5)3-7(9)8(11)12-2/h4,7H,3,9H2,1-2H3 |
InChIキー |
VRHHKTQIMBOKHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
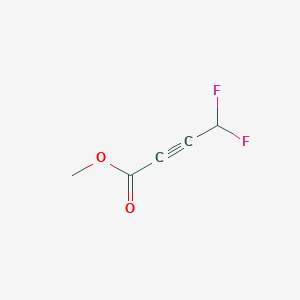
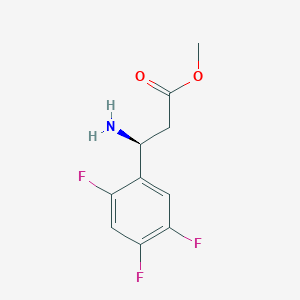

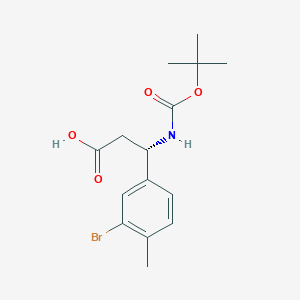
![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)

